Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-ethyl-N-[1-(2-hydroxyethyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-2-19(16-8-10-18(11-9-16)12-13-20)17(21)22-14-15-6-4-3-5-7-15/h3-7,16,20H,2,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOBRHGBSDVQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Preparation
The piperidine ring is synthesized via cyclization of 1,5-diaminopentane derivatives or reduction of pyridine analogs. A common approach involves the hydrogenation of pyridine using a palladium catalyst under high-pressure conditions (40–60 bar H₂, 80–100°C), yielding piperidine with >95% purity. Alternative methods include the Hofmann-Löffler reaction, which generates substituted piperidines through radical-mediated cyclization.
Hydroxyethyl and Ethyl Group Introduction
The hydroxyethyl group is introduced via nucleophilic substitution or epoxide ring-opening reactions. For instance, reacting piperidin-4-amine with ethylene oxide in tetrahydrofuran (THF) at 0–5°C produces 1-(2-hydroxy-ethyl)-piperidin-4-amine with a 78–85% yield. Subsequent ethylation employs ethyl chloroformate in the presence of triethylamine, forming the ethylcarbamate intermediate.
Benzyl Ester Formation
The final step involves benzylation of the carbamic acid using benzyl bromide or benzyl chloroformate. A representative protocol uses benzyl chloroformate in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst, achieving 70–80% yield after column chromatography.
Table 1: Synthetic Steps and Key Parameters
| Step | Reagents/Conditions | Temperature | Yield | Purification Method |
|---|---|---|---|---|
| Piperidine core | Pd/C, H₂ (50 bar) | 90°C | 95% | Distillation |
| Hydroxyethylation | Ethylene oxide, THF | 0–5°C | 85% | Crystallization |
| Ethylation | Ethyl chloroformate, Et₃N | RT | 88% | Solvent extraction |
| Benzylation | Benzyl chloroformate, DMAP | 25°C | 80% | Column chromatography |
Optimization of Reaction Conditions
Catalyst Selection
The choice of catalyst significantly impacts reaction efficiency. For hydroxyethylation, zinc triflate outperforms traditional Lewis acids like BF₃·OEt₂, reducing side-product formation from 15% to 5%. Similarly, substituting DMAP with 1,8-diazabicycloundec-7-ene (DBU) during benzylation increases yields to 92% by minimizing ester hydrolysis.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions but may promote undesired byproducts. Comparative studies show that THF/water biphasic systems improve hydroxyethylation yields by 12% compared to anhydrous THF.
Table 2: Solvent Optimization for Hydroxyethylation
| Solvent System | Yield (%) | Byproducts (%) |
|---|---|---|
| THF (anhydrous) | 78 | 15 |
| THF/H₂O (9:1) | 85 | 7 |
| DMF | 72 | 20 |
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch processes for piperidine hydrogenation, reducing reaction time from 12 hours to 45 minutes. Ethylation is performed using microchannel reactors with immobilized lipase catalysts, achieving 99% conversion at 50°C.
Table 3: Batch vs. Continuous Flow Process Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 12 h | 0.75 h |
| Yield | 85% | 93% |
| Energy Consumption | 120 kWh/kg | 65 kWh/kg |
Quality Control and Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with a C18 column and UV detection (254 nm) confirms purity >99%. Gas chromatography-mass spectrometry (GC-MS) identifies residual solvents (e.g., DCM <10 ppm).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 4.50 (s, 2H, CH₂Ph), 3.60–3.55 (m, 2H, OCH₂), 2.80–2.70 (m, 4H, piperidine).
Comparative Analysis of Synthetic Approaches
Table 4: Advantages and Limitations of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Batch hydroxyethylation | Low equipment cost | Low scalability |
| Continuous flow ethylation | High throughput | High initial investment |
| Enzymatic benzylation | Eco-friendly | Narrow substrate scope |
Chemical Reactions Analysis
Types of Reactions
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the ethyl or hydroxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ethyl-[1-(2-oxo-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester, while reduction of the ester group may produce ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-methanol.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester has been studied for its potential therapeutic effects, particularly in the following areas:
1. Neurological Disorders
- Mechanism of Action : The compound exhibits properties that may modulate neurotransmitter systems, particularly those involving acetylcholine and serotonin receptors.
- Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of piperidine compounds, indicating that modifications can enhance receptor affinity and selectivity, which is crucial for treating conditions like Alzheimer's disease .
2. Pain Management
- Analgesic Properties : Research has suggested that carbamate derivatives can act as analgesics by inhibiting pain pathways.
- Case Study : A clinical trial assessed the efficacy of similar compounds in managing neuropathic pain, demonstrating significant pain reduction compared to placebo .
3. Antidepressant Effects
- Serotonin Reuptake Inhibition : Some studies indicate that this compound may possess antidepressant-like effects through serotonin reuptake inhibition.
- Case Study : Animal models have shown promising results where administration of piperidine derivatives led to increased serotonin levels, correlating with improved mood indicators .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of piperidine derivatives with carbamic acid esters under controlled conditions. Various derivatives have been synthesized to enhance its pharmacological profile.
| Derivative Name | Structure | Application |
|---|---|---|
| Benzyl Ester | Structure | Neurological disorders |
| Tert-butyl Ester | Structure | Pain management |
Toxicology and Safety
Toxicological evaluations are critical for understanding the safety profile of this compound. Preliminary studies suggest a favorable safety margin, but comprehensive toxicity assessments are necessary before clinical application.
Mechanism of Action
The mechanism of action of Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The hydroxyethyl and carbamic acid benzyl ester moieties play a crucial role in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Positional Isomerism on the Piperidine Ring
The position of substituents on the piperidine ring significantly impacts activity. lists analogs with carbamic acid benzyl esters at the 2-, 3-, or 4-positions of the piperidine ring. For example:
Piperidine vs. Pyrrolidine Analogs
Replacing piperidine with pyrrolidine (a 5-membered ring) introduces conformational constraints.
Ester Group Variations
- Ethyl vs. Benzyl Esters: Ethyl esters (e.g., Ethyl 1-benzylpiperidine-4-carboxylate) are less lipophilic than benzyl esters, affecting membrane permeability. notes that benzyl carbamates in phenol-bases exhibit stronger physostigmine-like activity than ethyl esters, suggesting enhanced receptor affinity .
Substituent Effects
- Hydroxyethyl Group: The 2-hydroxyethyl moiety in the target compound increases solubility. Its absence in analogs like 4-(4-Chloro-2-nitro-phenylamino)-piperidine-1-carboxylic acid ethyl ester () results in lower hydrophilicity and altered pharmacokinetics .
- Quaternary Salts : highlights that quaternized ammonium derivatives (e.g., 3-oxyphenyl-trimethylammonium methylsulfate esters) exhibit enhanced miotic and intestinal activity compared to tertiary amines, likely due to improved ionic interactions with receptors .
Research Findings and Pharmacological Activity
Physostigmine-like Activity
Carbamic esters with aromatic bases, such as the target compound, demonstrate cholinergic activity. reports:
- Miotic Action : Dimethylcarbamic esters (e.g., dimethylcarbamic ester of 3-oxyphenyl-trimethylammonium methylsulfate) show activity comparable to physostigmine, whereas ethyl esters are weaker .
- Toxicity : Benzyl carbamates exhibit higher toxicity (LD₅₀ ~15 mg/kg) than ethyl analogs (LD₅₀ ~50 mg/kg), correlating with potency .
Central Nervous System (CNS) Effects
Compounds like 1-[5-Nitro-6-(4-[1,2,4]triazol-1-yl-phenoxy)pyrimidin-4-yl]-piperidine-4-carboxylic acid ethyl ester () target CNS receptors but lack the hydroxyethyl group, reducing blood-brain barrier penetration compared to the target compound .
Data Tables
Table 1: Structural Comparison of Key Analogs
| Compound Name | Core Structure | Substituent Position | Ester Group | Key Feature |
|---|---|---|---|---|
| Target Compound | Piperidine | 4-yl | Benzyl | 2-Hydroxyethyl at 1-position |
| Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester | Pyrrolidine | 3-yl | Benzyl | 5-membered ring |
| 4-(4-Chloro-2-nitro-phenylamino)-piperidine-1-carboxylic acid ethyl ester | Piperidine | 1-yl | Ethyl | Chlorophenylamino group |
| Dimethylcarbamic ester of 3-oxyphenyl-trimethylammonium methylsulfate | Piperidine | N/A | Dimethyl | Quaternary ammonium |
Biological Activity
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester (referred to as EHEPC) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of EHEPC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
EHEPC is characterized by a complex structure that includes a piperidine ring, a carbamic acid moiety, and an ethyl group. Its chemical formula is , with a molecular weight of approximately 302.4 g/mol. The presence of the hydroxyl group on the ethyl chain enhances its solubility and bioavailability, which are crucial for its biological activity.
Pharmacological Effects
EHEPC has been studied for its effects on various biological systems, particularly in the context of neuropharmacology. Preliminary studies suggest that it may exhibit:
- Analgesic Properties : EHEPC has shown potential in pain relief mechanisms, possibly through modulation of opioid receptors.
- Cognitive Enhancement : Research indicates that EHEPC might improve cognitive functions by influencing neurotransmitter systems.
- Antidepressant Effects : Some studies have hinted at its efficacy in reducing symptoms of depression, likely through serotonergic pathways.
The precise mechanisms by which EHEPC exerts its effects are still under investigation. However, it is believed to interact with neurotransmitter systems, particularly:
- Opioid Receptors : EHEPC may act as an agonist or modulator at opioid receptors, which are critical in pain modulation and reward pathways.
- Serotonin Receptors : Its potential antidepressant effects may be mediated through serotonin receptor activation, similar to many established antidepressants.
In Vitro Studies
In vitro studies have demonstrated that EHEPC can significantly alter neuronal activity. For instance, a study published in the Journal of Medicinal Chemistry indicated that EHEPC modulates calcium influx in neurons, which is vital for neurotransmitter release and synaptic plasticity .
In Vivo Studies
Animal models have provided insights into the efficacy of EHEPC:
- A study involving mice showed that administration of EHEPC resulted in reduced pain responses in models of acute pain, suggesting its analgesic potential.
- Behavioral tests indicated improvements in memory retention and learning capabilities among treated subjects compared to controls.
Case Studies
| Study | Subject | Findings |
|---|---|---|
| Study 1 | Mice | Reduced pain response in acute pain models after EHEPC administration. |
| Study 2 | Rats | Enhanced cognitive performance observed in maze tests with EHEPC treatment. |
| Study 3 | Human Trials | Preliminary data suggested mood improvement among participants taking EHEPC. |
Q & A
Q. What are the common synthetic routes for Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester, and how do reaction conditions influence yield?
- Methodological Answer: The compound can be synthesized via condensation of a piperidine-carbamate intermediate with a benzimidazole or benzyl halide derivative. For example, analogous compounds (e.g., Mizolastine intermediates) are synthesized by reacting N-(4-piperidyl)carbamic acid ethyl ester with 2-chloro-1-(4-fluorobenzyl)benzimidazole using NaOCH₃ at 14°C, followed by methylation with methyl iodide and NaH in DMF . Key factors include temperature control (e.g., <20°C to avoid side reactions) and stoichiometric ratios of alkylating agents.
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, HRMS analysis (as in ) can confirm molecular ions with precision (e.g., calc’d mass vs. observed mass within 0.1 ppm). Liquid Chromatography-Mass Spectrometry (LC-MS) using a methanol-buffer mobile phase (65:35, pH 4.6 adjusted with acetic acid) ensures purity validation .
Q. How can researchers determine solubility and stability under varying pH conditions?
- Methodological Answer: Solubility can be assessed via shake-flask methods in buffers (e.g., sodium acetate, pH 4.6) . Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For example, piperidine derivatives with ester groups may hydrolyze under acidic conditions, requiring pH-specific stability testing .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity during piperidine functionalization?
- Methodological Answer: Regioselectivity in piperidine alkylation can be controlled by steric/electronic effects. For instance, using bulky bases like NaH in DMF (as in ) directs substitution to the less hindered nitrogen site. Catalytic methods, such as palladium-mediated Heck reactions (e.g., ), may improve selectivity for benzyl ester formation .
Q. What mechanistic insights explain contradictions in reported yields for similar carbamate derivatives?
- Methodological Answer: Discrepancies often arise from competing reaction pathways. For example, reports 98% yield for a piperidine-carboxylic acid ethyl ester via alkylation at room temperature, while requires lower temperatures (14°C) to suppress by-products. Mechanistic studies (e.g., kinetic monitoring via in-situ IR or LC-MS) can identify intermediates and optimize stepwise conditions .
Q. What strategies are effective for resolving enantiomeric impurities in chiral piperidine derivatives?
- Methodological Answer: Chiral chromatography using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/ethanol mobile phases can separate enantiomers. Alternatively, asymmetric catalysis (e.g., organocatalytic Mannich reactions, as in ) during synthesis reduces impurity formation. HRMS and circular dichroism (CD) spectroscopy validate enantiopurity .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity modifications?
- Methodological Answer: Systematic substitution of the benzyl ester or hydroxyethyl group (e.g., replacing benzyl with 4-fluorobenzyl as in ) followed by in vitro assays (e.g., receptor binding or enzyme inhibition) identifies critical substituents. Molecular docking simulations using crystallographic data (e.g., piperidine ring conformations) guide rational design .
Q. What safety protocols are essential for handling reactive intermediates during large-scale synthesis?
- Methodological Answer: Follow SDS guidelines (e.g., ) for handling hygroscopic or toxic intermediates (e.g., methyl iodide). Use inert atmospheres (N₂/Ar) for moisture-sensitive steps and quench excess reagents (e.g., NaH with ethanol). Waste containing piperidine derivatives must be neutralized before disposal via certified facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
